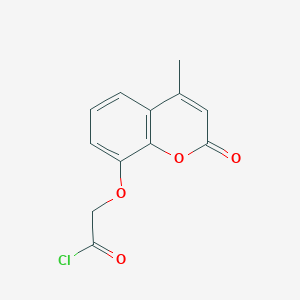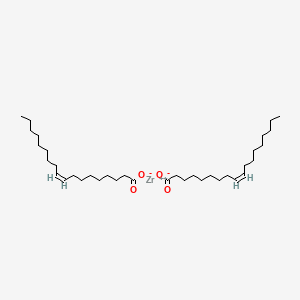
9-Octadecenoic acid (9Z)-, zirconium(2+) salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Octadecenoic acid (9Z)-, zirconium(2+) salt typically involves the reaction of oleic acid with a zirconium precursor. One common method is to dissolve zirconium chloride in an organic solvent, such as toluene or hexane, and then add oleic acid under stirring. The reaction is usually carried out at elevated temperatures (around 60-80°C) to ensure complete complexation. The resulting product is then purified by filtration and washing with a suitable solvent to remove any unreacted starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically isolated by crystallization or precipitation methods. Quality control measures are implemented to ensure the consistency and reliability of the final product.
化学反应分析
Types of Reactions
9-Octadecenoic acid (9Z)-, zirconium(2+) salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxide and other oxidation products of oleic acid.
Reduction: Reduction reactions can lead to the formation of zirconium metal and reduced forms of oleic acid.
Substitution: The zirconium ion can be substituted with other metal ions or ligands, leading to the formation of new coordination compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Ligand exchange reactions can be performed using various ligands, such as phosphines or amines, under inert atmosphere conditions to prevent oxidation.
Major Products Formed
Oxidation: Zirconium oxide and oxidized oleic acid derivatives.
Reduction: Zirconium metal and reduced oleic acid derivatives.
Substitution: New coordination compounds with different ligands.
科学研究应用
Chemistry
In chemistry, 9-Octadecenoic acid (9Z)-, zirconium(2+) salt is used as a precursor for the synthesis of zirconium-based catalysts. These catalysts are employed in various organic transformations, including hydrogenation, polymerization, and cross-coupling reactions.
Biology
In biological research, this compound is studied for its potential use in drug delivery systems. The coordination complex can encapsulate therapeutic agents, enhancing their stability and bioavailability. Additionally, it is investigated for its antimicrobial properties, which could be useful in developing new antimicrobial agents.
Medicine
In medicine, this compound is explored for its potential in imaging and diagnostic applications. The zirconium ion can be labeled with radioactive isotopes, making the compound useful for positron emission tomography (PET) imaging.
Industry
In industrial applications, this compound is used as a surfactant and emulsifying agent in the formulation of paints, coatings, and lubricants
作用机制
The mechanism of action of 9-Octadecenoic acid (9Z)-, zirconium(2+) salt involves the coordination of oleic acid to the zirconium ion. This coordination stabilizes the zirconium ion and enhances its reactivity. The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the zirconium ion acts as a Lewis acid, facilitating various chemical transformations. In drug delivery, the coordination complex can interact with cell membranes, promoting the uptake of encapsulated therapeutic agents.
相似化合物的比较
Similar Compounds
- 9-Octadecenoic acid (9Z)-, magnesium salt (2:1)
- 9-Octadecenoic acid (9Z)-, sodium salt
- 9-Octadecenoic acid (9Z)-, potassium salt
Comparison
Compared to other metal salts of 9-Octadecenoic acid, the zirconium(2+) salt exhibits unique properties due to the high coordination number and strong Lewis acidity of zirconium. This makes it more effective as a catalyst and in applications requiring strong coordination interactions. Additionally, the zirconium(2+) salt has better thermal stability and resistance to oxidation compared to magnesium, sodium, and potassium salts.
属性
CAS 编号 |
68757-56-2 |
|---|---|
分子式 |
C36H66O4Zr |
分子量 |
654.1 g/mol |
IUPAC 名称 |
(Z)-octadec-9-enoate;zirconium(2+) |
InChI |
InChI=1S/2C18H34O2.Zr/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b2*10-9-; |
InChI 键 |
GUUOSEJLEPUSCW-CVBJKYQLSA-L |
手性 SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Zr+2] |
规范 SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Zr+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


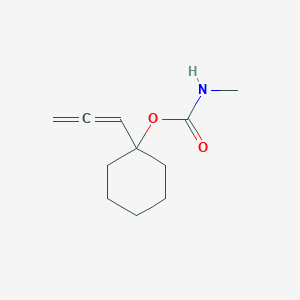
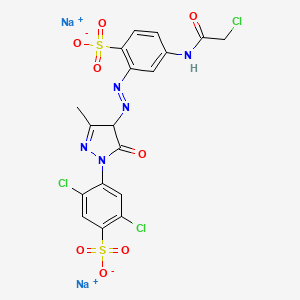
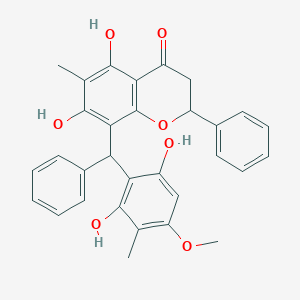
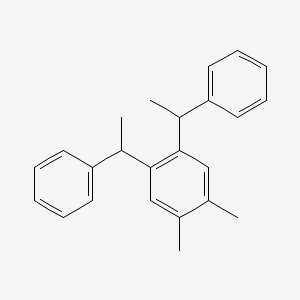
![[(3R,4S,5R,6R)-4,5-diacetyloxy-6-bromo-6-cyanooxan-3-yl] acetate](/img/structure/B13794616.png)
![Trisodium;5-[[4-[[4-[(4-acetamidophenyl)diazenyl]-7-sulfonatonaphthalen-1-yl]diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]-6-hydroxynaphthalene-2-sulfonate](/img/structure/B13794624.png)
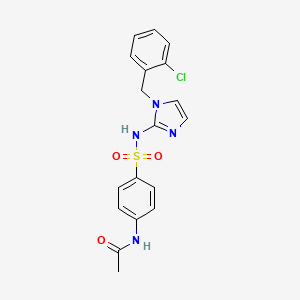

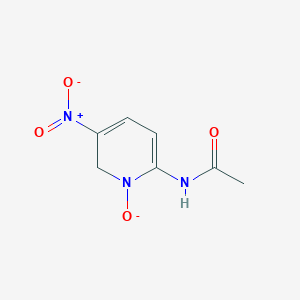
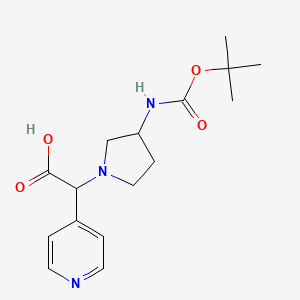
![1-[(3,4-Dihydroxyphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B13794661.png)

